Alfaxalone

Catalog No.
S005218
CAS No.
23930-19-0
M.F
C21H32O3
M. Wt
332.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alfaxalone

CAS Number

23930-19-0

Product Name

Alfaxalone

IUPAC Name

(3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

InChI

InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-17,19,23H,4-11H2,1-3H3/t13-,14+,15-,16+,17-,19+,20-,21+/m0/s1

InChI Key

DUHUCHOQIDJXAT-OLVMNOGESA-N

SMILES

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C

Synonyms

alfaxalone, alfaxolone, alphaxalone, alphaxalone, (3alpha)-isomer, alphaxalone, (3alpha,5beta)-isomer, alphaxalone, (3beta,5alpha)-isomer, alphaxalone, (3beta,5beta)-isomer, delta(16)-alfaxalone, hydroxy-5 alpha-pregnane-11,20-dione

Canonical SMILES

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C

Description

The exact mass of the compound Alfaxalone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Central Nervous System Agents - Central Nervous System Depressants - Anesthetics - Supplementary Records. It belongs to the ontological category of corticosteroid hormone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Pharmacokinetics and Pharmacodynamics

One key area of scientific research on Alfaxalone involves understanding its pharmacokinetics (movement through the body) and pharmacodynamics (effects on the body). Studies have explored how Alfaxalone is absorbed, distributed, metabolized, and excreted A review of the pharmacology and clinical application of alfaxalone in cats: . This research helps determine appropriate dosing strategies and potential side effects.

Another area of research focuses on Alfaxalone's effects on various bodily systems. This includes examining its impact on the cardiovascular, respiratory, central nervous system, and other organ functions A review of the pharmacology and clinical application of alfaxalone in cats: . Understanding these effects is crucial for ensuring animal safety during anesthesia.

Alfaxalone for Feline Anesthesia

A significant body of research explores the use of Alfaxalone for anesthesia in cats. Studies have evaluated its efficacy for sedation, induction, and maintenance of anesthesia A review of the pharmacology and clinical application of alfaxalone in cats: . This research suggests that Alfaxalone offers a viable alternative to existing intravenous anesthetic options for cats, with a favorable safety profile.

Alfaxalone for Porcine Anesthesia

Research is also investigating the use of Alfaxalone in pigs. Studies have examined its effectiveness as a premedication agent, induction agent, and for anesthesia maintenance The use of alfaxalone for premedication, induction and maintenance of anaesthesia in pigs: a pilot study: . While these studies are preliminary, they suggest that Alfaxalone may be a promising option for porcine anesthesia as well.

Alfaxalone is a synthetic neuroactive steroid used primarily as an anesthetic agent in veterinary medicine. It is a white crystalline powder, soluble in organic solvents, and is formulated for intravenous administration. The compound, chemically known as 3α-hydroxy-5α-pregnane-11,20-dione, acts predominantly on gamma-aminobutyric acid subtype A receptors in the central nervous system, leading to sedation and anesthesia. Alfaxalone was first introduced in the 1970s under the trade names Althesin and Saffan but was later reformulated to improve safety and efficacy, resulting in the current formulation marketed as Alfaxan .

The exact mechanism by which Alfaxalone induces anesthesia remains under investigation. However, it is believed to interact with a family of neurotransmitter receptors in the brain called GABA receptors, similar to other general anesthetics []. These receptors play a crucial role in regulating neuronal activity, and Alfaxalone's interaction likely enhances the action of GABA, leading to a calming and sedative effect.

Alfaxalone is generally well-tolerated in dogs and cats at recommended doses [, ]. However, potential side effects include respiratory depression, transient apnea (short pauses in breathing), and hypotension (low blood pressure) [, ]. Alfaxalone should not be used in pregnant or lactating animals or animals with pre-existing liver or kidney disease [].

Alfaxalone undergoes several metabolic reactions primarily in the liver. It is metabolized through both phase I (cytochrome P450-dependent) and phase II (conjugation-dependent) pathways. The phase I metabolites include allopregnatrione, 3β-alfaxalone, and various hydroxylated forms. Phase II metabolism results in glucuronide conjugates, which are then excreted mainly through renal pathways. The compound's rapid hepatic clearance contributes to its short half-life and minimizes the risk of accumulation during repeated dosing .

Alfaxalone functions as a positive allosteric modulator of gamma-aminobutyric acid subtype A receptors at low concentrations, enhancing chloride ion influx and resulting in hyperpolarization of neurons. At higher concentrations, it acts as a direct agonist at the GABA binding site, similar to barbiturates but distinct from benzodiazepines in its receptor preferences. This mechanism leads to profound sedation or anesthesia depending on the dosage administered .

The synthesis of alfaxalone involves several steps typical for steroid compounds. It begins with the derivation of a pregnenolone skeleton, followed by hydroxylation at specific positions to yield 3α-hydroxy-5α-pregnane-11,20-dione. The final product is purified through crystallization or chromatographic techniques to achieve pharmaceutical-grade purity. The recent formulations utilize cyclodextrins to enhance solubility and stability in aqueous solutions .

Alfaxalone is primarily used for:

  • Induction of Anesthesia: It is commonly administered intravenously for rapid induction of general anesthesia in dogs and cats.
  • Sedation: Alfaxalone can be used off-label for sedation purposes.
  • Combination Therapy: It can be combined with other sedatives or analgesics for enhanced anesthetic protocols .

Alfaxalone shares similarities with several other anesthetic agents but has unique properties that distinguish it from them:

Compound NameMechanism of ActionUnique Features
PropofolGABA receptor modulatorRapid recovery; less cardiovascular impact
KetamineNMDA receptor antagonistDissociative anesthesia; analgesic properties
ThiopentalBarbiturate; GABA receptor agonistLonger recovery time; potential for accumulation
EtomidateGABA receptor modulatorMinimal cardiovascular effects; short duration

Alfaxalone's unique formulation allows for less painful intramuscular injection compared to ketamine and provides a favorable safety profile with minimal cardiovascular effects when administered at clinical doses .

Purity

>98 %

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

332.23514488 g/mol

Monoisotopic Mass

332.23514488 g/mol

Heavy Atom Count

24

UNII

BD07M97B2A

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Neurosteroids

ATC Code

N - Nervous system
N01 - Anesthetics
N01A - Anesthetics, general
N01AX - Other general anesthetics
N01AX05 - Alfaxalone

Pictograms

Acute Toxic

Acute Toxic

Other CAS

23930-19-0

Wikipedia

Alfaxalone
Hawkinsin

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2023-09-13
Roan R: Use of alfaxalone in rabbits. Vet Rec. 2009 Feb 7;164(6):188. [PMID:19202182]
Strachan FA, Mansel JC, Clutton RE: A comparison of microbial growth in alfaxalone, propofol and thiopental. J Small Anim Pract. 2008 Apr;49(4):186-90. doi: 10.1111/j.1748-5827.2007.00473.x. Epub 2008 Jan 11. [PMID:18194193]
Vettorato E: Prolonged intravenous infusion of alfaxalone in a cat. Vet Anaesth Analg. 2013 Sep;40(5):551-2. doi: 10.1111/vaa.12044. Epub 2013 Apr 24. [PMID:23611452]
Herbert GL, Murison PJ: Eye position of cats anaesthetised with alfaxalone or propofol. Vet Rec. 2013 Apr 6;172(14):365. doi: 10.1136/vr.101404. Epub 2013 Feb 5. [PMID:23385007]
Goodwin W, Keates H, Pasloske K, Pearson M, Sauer B, Ranasinghe MG: Plasma pharmacokinetics and pharmacodynamics of alfaxalone in neonatal foals after an intravenous bolus of alfaxalone following premedication with butorphanol tartrate. Vet Anaesth Analg. 2012 Sep;39(5):503-10. doi: 10.1111/j.1467-2995.2012.00734.x. Epub 2012 May 30. [PMID:22642499]
Bertelsen MF, Sauer CD: Alfaxalone anaesthesia in the green iguana (Iguana iguana). Vet Anaesth Analg. 2011 Sep;38(5):461-6. doi: 10.1111/j.1467-2995.2011.00640.x. [PMID:21831051]
Jungck E, Kloss T, Blendl M, Hoerster W, Klaucke D: [Experiences with the steroid narcotic alfaxalone/alfadolone (Aurantex) in emergency patients in rescue service]. Anasth Intensivther Notfallmed. 1983 Feb;18(1):8-13. [PMID:6846760]
Brewster ME, Estes KS, Bodor N: Development of a non-surfactant formulation for alfaxalone through the use of chemically-modified cyclodextrins. J Parenter Sci Technol. 1989 Nov-Dec;43(6):262-5. [PMID:2600731]
Adami C, d'Ovidio D, Casoni D: Alfaxalone-butorphanol versus alfaxalone-morphine combination for immersion anaesthesia in oriental fire-bellied toads (Bombina orientalis). Lab Anim. 2015 Aug 25. pii: 0023677215601300. [PMID:26306614]
Tamura J, Ishizuka T, Fukui S, Oyama N, Kawase K, Itami T, Miyoshi K, Sano T, Pasloske K, Yamashita K: Sedative effects of intramuscular alfaxalone administered to cats. J Vet Med Sci. 2015 Aug;77(8):897-904. doi: 10.1292/jvms.14-0200. Epub 2015 Mar 19. [PMID:25786416]

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